Uridine monophosphate disodium
Description
Nomenclature and Chemical Context within Nucleotides
Uridine (B1682114) 5'-monophosphate (UMP), also known as 5'-uridylic acid, is a pyrimidine (B1678525) ribonucleotide, one of the fundamental building blocks of ribonucleic acid (RNA). wikipedia.orgebi.ac.uk Its structure consists of three core components: a pyrimidine base (uracil), a five-carbon sugar (ribose), and a single phosphate (B84403) group attached to the 5' carbon of the ribose ring. wikipedia.orgchemicalland21.com
The compound in focus, Uridine 5'-monophosphate disodium (B8443419) salt, is the sodium salt of UMP. biosynth.comscbt.com This formulation is created when two sodium ions replace the acidic protons on the phosphate group, resulting in a more stable and water-soluble white or off-white crystalline powder. chemimpex.comchemicalland21.com This increased solubility makes it particularly suitable for use in aqueous solutions for in vitro studies and other research formulations. chemimpex.com
In the classification of nucleotides, UMP is a monophosphate, distinguishing it from its di- and triphosphate counterparts, uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are formed through sequential phosphorylation. chemicalland21.comfiveable.me As a ribonucleotide, it is distinct from its deoxy form, deoxyuridine monophosphate (dUMP), which contains a deoxyribose sugar and is a precursor in DNA synthesis. wikipedia.org
Table 1: Chemical Identification of Uridine 5'-Monophosphate Disodium Salt
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | thermofisher.com |
| CAS Number | 3387-36-8 | biosynth.comscbt.comsigmaaldrich.com |
| Chemical Formula | C₉H₁₁N₂Na₂O₉P | biosynth.comscbt.comsigmaaldrich.comabcam.com |
| Molecular Weight | 368.15 g/mol | biosynth.comscbt.comabcam.com |
| Synonyms | 5'-UMP Na₂, UMP Disodium, 5'-Uridylic Acid Disodium Salt, Disodium 5'-Uridylate | biosynth.comscbt.com |
Historical Perspectives on Uridine Research
The journey to understanding Uridine 5'-monophosphate began with the foundational discovery of its components. The pyrimidine base, uracil (B121893), was first isolated in 1901. evidentscientific.com A significant milestone in RNA biology occurred in 1951 with the discovery of the first modified nucleotide, pseudouridine, an isomer of uridine, found in calf liver RNA. youtube.com This finding was groundbreaking as it demonstrated that RNA could be chemically modified after transcription, challenging the then-current understanding of nucleic acids. youtube.com
Subsequent research focused on elucidating the biosynthetic pathways of pyrimidines. Scientists discovered that UMP is synthesized de novo from orotate (B1227488). fiveable.mewikipedia.org The enzyme UMP synthase, a bifunctional protein in humans, was identified as the catalyst for the final two steps in this pathway: the conversion of orotate to orotidine-5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to form UMP. wikipedia.orgwikipedia.orgproteopedia.org Deficiencies in this enzyme were linked to the metabolic disorder orotic aciduria. wikipedia.orgwikipedia.orgproteopedia.org
More recently, the critical role of uridine modifications in mRNA has been highlighted by the 2023 Nobel Prize in Physiology or Medicine. The laureates' research demonstrated that modifying bases like uridine in mRNA could prevent inflammatory responses when introduced into cells, a discovery that was pivotal for the rapid development of mRNA vaccines during the COVID-19 pandemic. nobelprize.org
Significance as a Fundamental Biomolecule
Uridine 5'-monophosphate is a biomolecule of central importance with diverse roles in cellular metabolism and function.
Precursor for RNA Synthesis : As a ribonucleotide, UMP is a primary monomer used in the biosynthesis of RNA. wikipedia.org During transcription, UMP is first phosphorylated to uridine triphosphate (UTP), which is then incorporated into growing RNA strands. fiveable.me
Keystone of Pyrimidine Metabolism : UMP is the end product of the de novo pyrimidine synthesis pathway and serves as the precursor for all other pyrimidine nucleotides. fiveable.mesigmaaldrich.com It can be phosphorylated to UDP and UTP. Furthermore, UTP can be converted to cytidine (B196190) triphosphate (CTP), another essential pyrimidine nucleotide required for RNA synthesis and various metabolic processes. nih.govnih.gov
Role in Glycogen (B147801) and Phospholipid Synthesis : Beyond nucleic acids, uridine nucleotides are vital in carbohydrate metabolism. UTP is a key component in the synthesis of UDP-glucose (UDPG), the activated form of glucose required for glycogen synthesis. nih.gov Additionally, uridine is a precursor for the synthesis of cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline), a critical intermediate in the production of phosphatidylcholine, a major component of cell membranes. nih.govnih.govresearchgate.net
The cell maintains a balance of uridine nucleotides through both de novo synthesis and salvage pathways, where uridine and cytidine can be phosphorylated by kinases to produce their respective monophosphates, ensuring a ready supply for cellular needs. nih.gov
Overview of Broad Research Utility
The stable and soluble nature of Uridine 5'-monophosphate disodium salt makes it a versatile tool in a wide range of research fields. chemimpex.com
Biochemical and Metabolic Studies : It is widely used to investigate nucleotide metabolism and cellular signaling pathways. chemimpex.com For instance, it has been employed in studies examining the effects of pyrimidine synthesis inhibitors on cholesterol and lipid metabolism and to explore the influence of nucleotides on the growth of specific intestinal bacteria. scientificlabs.co.ukchemicalbook.com
Neuroscience Research : A significant body of research has utilized UMP to explore cognitive function and neuronal health. chemimpex.com Studies in animal models have shown that supplementation with UMP, often in combination with other compounds like docosahexaenoic acid (DHA) and choline, can enhance learning and memory. wikipedia.orgresearchgate.netnih.gov Research indicates that UMP promotes the synthesis of synaptic components and encourages neurite outgrowth, the projections from neurons that form connections. nih.govresearchgate.netyoutube.com Some studies have specifically shown that UMP supplementation can increase the release of the neurotransmitter dopamine (B1211576) in aged rats. nih.govresearchgate.net
Therapeutic Development : As a fundamental building block, UMP serves as a starting material in the synthesis of RNA-based drugs and other potential therapeutic agents. chemimpex.com Its role in promoting the synthesis of CDP-choline has made it a subject of interest for its potential neuroprotective effects. chemimpex.comnih.gov Researchers have also used it to study apoptosis in intestinal epithelial cells, which has implications for gut development. medchemexpress.com
Table 2: Selected Research Applications of Uridine 5'-Monophosphate Disodium Salt
| Research Area | Focus of Study | Key Findings | Source(s) |
|---|---|---|---|
| Neuroscience | Cognitive function and neurite outgrowth in animal models | UMP supplementation improved performance in maze tests, increased dopamine release, and promoted biomarkers of neurite outgrowth. | wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Metabolism | Cholesterol and lipid metabolism | Used to study the effects of pyrimidine synthesis inhibitors on lipid pathways. | scientificlabs.co.ukchemicalbook.com |
| Gastroenterology | Gut development and health | Investigated its role in promoting apoptosis in intestinal epithelial cells and its effect on the growth of intestinal bacteria. | scientificlabs.co.ukchemicalbook.commedchemexpress.com |
| Cell Biology | Cellular growth and repair | UMP is a precursor for membrane phospholipids (B1166683) like phosphatidylcholine, essential for synaptic function and cell structure. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
| Record name | Uridine monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, sodium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium uridine-5'-monophosphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
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| Record name | URIDINE MONOPHOSPHATE DISODIUM | |
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Metabolic Pathways and Regulation Involving Uridine 5 Monophosphate Disodium Salt
Role in Pyrimidine (B1678525) Biosynthesis and Salvage Pathways
The cellular pool of UMP is maintained through a balance between its creation via the de novo pathway and its reclamation through the salvage pathway. These pathways ensure a continuous supply of pyrimidine nucleotides necessary for nucleic acid synthesis and other vital cellular processes.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a multi-step enzymatic process that culminates in the formation of UMP. In humans and other multicellular eukaryotes, the final two steps of this pathway are catalyzed by a single bifunctional enzyme, Uridine (B1682114) 5'-monophosphate synthase (UMPS). wikipedia.orgproteopedia.org
UMPS is a remarkable protein that houses two distinct catalytic activities on a single polypeptide chain: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate (OMP) decarboxylase. proteopedia.orguniprot.org The OPRT domain catalyzes the conversion of orotate to OMP, which is then shuttled to the OMP decarboxylase domain for the final step in UMP synthesis. proteopedia.orguniprot.org
The regulation of UMPS is multifaceted, involving both allosteric control and changes in its quaternary structure. The enzyme can exist in different forms, including a monomer, a dimer, and a multimeric condensate, each with varying levels of activity. wikipedia.orgnih.gov The monomeric form of UMPS exhibits low decarboxylase activity, while the dimeric form is significantly more active. wikipedia.org The transition between these states is influenced by the concentration of anions like phosphate (B84403) and the presence of OMP, the product of the OPRTase domain and the substrate for the OMP decarboxylase domain. wikipedia.org OMP acts as an allosteric activator of the OMP decarboxylase activity. wikipedia.org At low concentrations, OMP can induce negative cooperativity, but at higher concentrations, it leads to positive cooperativity. wikipedia.org Furthermore, research indicates that UMPS can self-assemble into inactive biomolecular condensates, a mechanism that may serve to store metabolic potential and regulate metabolic rates. nih.gov
Transcriptional regulation also plays a crucial role in controlling UMPS levels. Studies have shown that the expression of the UMPS gene can be upregulated in response to pyrimidine starvation, indicating a feedback mechanism to ensure sufficient UMP production when cellular pools are low. nih.govnih.gov
The conversion of OMP to UMP is catalyzed by the OMP decarboxylase domain of UMPS. This enzymatic reaction is one of the most proficient known, accelerating the reaction rate by a factor of 1017 compared to the uncatalyzed reaction, which is estimated to take millions of years. wikipedia.org Remarkably, OMP decarboxylase achieves this incredible catalytic efficiency without the need for any cofactors or metal ions. wikipedia.org
The catalytic mechanism involves a series of intricate interactions within the enzyme's active site. A key feature is the destabilization of the substrate's ground state through electrostatic repulsion between the carboxylate group of OMP and a nearby aspartate residue in the active site. wikipedia.orgpnas.org This destabilization lowers the activation energy of the reaction. The proposed mechanism proceeds through a stepwise process involving the formation of a stabilized vinyl carbanion intermediate. nih.gov A lysine (B10760008) residue in the active site acts as a general acid, protonating the pyrimidine ring in concert with the decarboxylation event. pnas.org
Table 1: Key Residues in the Catalytic Mechanism of OMP Decarboxylase
| Residue | Role in Catalysis |
| Aspartate | Destabilizes the ground state of OMP through electrostatic repulsion with the substrate's carboxylate group. wikipedia.orgpnas.org |
| Lysine | Acts as a proton donor to the pyrimidine ring, facilitating the decarboxylation process. pnas.org |
Defects in the UMPS gene lead to a rare autosomal recessive metabolic disorder known as hereditary orotic aciduria. proteopedia.orgwikipedia.org This condition is characterized by a deficiency in both the OPRT and OMP decarboxylase activities of UMPS. nih.gov As a result, individuals with orotic aciduria are unable to efficiently convert orotic acid to UMP. wikipedia.org This leads to a buildup of orotic acid, which is then excreted in the urine in large quantities. wikipedia.org
The clinical manifestations of hereditary orotic aciduria include megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delays, and crystalluria (the presence of orotic acid crystals in the urine). wikipedia.orgrarediseases.orgnih.gov The deficiency in pyrimidine nucleotides resulting from the enzymatic block impairs normal DNA and RNA synthesis, leading to the observed symptoms. klarity.health The prevalence of this disorder is estimated to be less than 1 in 1,000,000 live births. rarediseases.org There are different subtypes of hereditary orotic aciduria, with type I being the most common, characterized by a severe loss of both enzymatic functions of UMPS. liberty.edu
Table 2: Clinical Features of Hereditary Orotic Aciduria
| Clinical Feature | Biochemical Basis |
| Megaloblastic Anemia | Insufficient pyrimidine synthesis for normal red blood cell production. wikipedia.org |
| Orotic Aciduria | Accumulation and excretion of orotic acid due to the block in the de novo pathway. wikipedia.org |
| Failure to Thrive and Developmental Delay | Impaired DNA and RNA synthesis affecting growth and neurological development. wikipedia.orgrarediseases.org |
| Crystalluria | Precipitation of excess orotic acid in the urine. nih.gov |
Uridine Salvage Pathway
In addition to de novo synthesis, cells can produce UMP through a more energy-efficient process known as the salvage pathway. nih.gov This pathway recycles pre-existing pyrimidine bases and nucleosides, such as uracil (B121893) and uridine, that are derived from the breakdown of RNA and DNA or absorbed from the cellular environment. wikipedia.orgyoutube.com
The pyrimidine salvage pathway offers two primary routes for the synthesis of UMP:
From Uracil: The enzyme uracil phosphoribosyltransferase (UPRT) catalyzes the direct conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into UMP and pyrophosphate. nih.govfiveable.me This reaction provides a direct method for salvaging the uracil base.
From Uridine: The nucleoside uridine is converted to UMP through phosphorylation. This reaction is catalyzed by the enzyme uridine kinase (also known as uridine-cytidine kinase), which utilizes ATP as the phosphate donor. wikipedia.orgnih.gov Uridine itself can be formed from the breakdown of uracil by the enzyme uridine phosphorylase. wikipedia.org Cytidine (B196190) can also be converted to uridine by cytidine deaminase, thereby entering the uridine salvage pathway. fiveable.me
The salvage pathway is particularly crucial in tissues with a high rate of nucleic acid turnover or those that have a limited capacity for de novo synthesis. wikipedia.orgyoutube.com
Table 3: Key Enzymes in the Uridine Salvage Pathway
| Enzyme | Reaction Catalyzed |
| Uracil Phosphoribosyltransferase (UPRT) | Uracil + PRPP → UMP + Pyrophosphate nih.govfiveable.me |
| Uridine Kinase | Uridine + ATP → UMP + ADP wikipedia.orgnih.gov |
| Uridine Phosphorylase | Uridine ⇌ Uracil + Ribose-1-phosphate wikipedia.org |
| Cytidine Deaminase | Cytidine → Uridine + Ammonia fiveable.me |
Interconversion with Other Nucleotides and Nucleosides
Uridine 5'-monophosphate is not a static component but rather a dynamic intermediate that can be readily converted into other key nucleotides and nucleosides, fueling a variety of cellular processes.
Precursor for Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP) Synthesis
The journey of UMP within the cell often begins with its phosphorylation. Through the action of nucleoside monophosphate kinases, UMP is first converted to uridine 5'-diphosphate (UDP). Subsequently, nucleoside diphosphate (B83284) kinases catalyze the phosphorylation of UDP to uridine 5'-triphosphate (UTP), a high-energy molecule crucial for various metabolic reactions. youtube.comyoutube.com
UTP, in turn, serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, cytidine 5'-triphosphate (CTP). The enzyme CTP synthetase facilitates this conversion, a reaction vital for DNA and RNA synthesis, as well as for the production of certain phospholipids (B1166683). youtube.comnih.gov The availability of UMP is thus a critical determinant for maintaining the cellular pools of both UTP and CTP.
The pathway from UMP to CTP is a clear illustration of the flow of pyrimidine biosynthesis, where UMP stands as the initial pyrimidine nucleotide synthesized de novo. nih.gov
Formation of Uridine Diphosphate Glucose (UDP-Glucose)
One of the most significant roles of UTP, derived from UMP, is in the formation of UDP-glucose. This activated form of glucose is generated when UTP reacts with glucose-1-phosphate in a reaction catalyzed by UDP-glucose pyrophosphorylase. youtube.comnih.gov UDP-glucose is a central molecule in carbohydrate metabolism, acting as the glycosyl donor in the synthesis of glycogen (B147801) and other complex carbohydrates. youtube.comnih.gov The synthesis of UDP-glucose directly links pyrimidine nucleotide metabolism with the storage and utilization of glucose.
Relationship to CDP-Choline and CDP-Ethanolamine Synthesis
The influence of UMP extends to the synthesis of key phospholipids, namely phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), through its role in the production of CTP. The synthesis of PC and PE occurs via the Kennedy pathway, which requires the activation of choline (B1196258) and ethanolamine (B43304) to CDP-choline and CDP-ethanolamine, respectively. nih.govnih.gov
This activation step is catalyzed by CTP:phosphocholine cytidylyltransferase and CTP:phosphoethanolamine cytidylyltransferase, both of which utilize CTP. nih.govyoutube.comyoutube.com Consequently, an adequate supply of UMP is essential to generate the UTP and subsequently the CTP needed to drive the synthesis of these critical membrane components. nih.gov Research has demonstrated that supplementing with UMP can enhance the synthesis of CDP-choline in the brain. youtube.com
Participation in Glycogen Synthesis
As previously mentioned, UMP is a foundational precursor for the synthesis of UDP-glucose. youtube.com UDP-glucose is the immediate substrate for glycogen synthase, the enzyme responsible for elongating glycogen chains by adding glucose units. nih.gov Therefore, the availability of UMP directly impacts the cell's capacity to store glucose in the form of glycogen, a vital energy reserve in animals. nih.gov The process of glycogenesis is tightly regulated, and the supply of UDP-glucose, originating from UMP, is a key factor in this regulation.
Role in the Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The metabolic influence of UMP also permeates the hexosamine biosynthetic pathway (HBP), a crucial nutrient-sensing pathway. UTP, derived from UMP, is a necessary component for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the end-product of the HBP. annualreviews.org UDP-GlcNAc serves as the substrate for O-GlcNAc transferase, an enzyme that attaches N-acetylglucosamine to serine and threonine residues of various nuclear and cytoplasmic proteins in a process called O-GlcNAcylation. annualreviews.org
O-GlcNAcylation is a dynamic post-translational modification that regulates the function of numerous proteins, akin to phosphorylation, and is involved in a wide array of cellular processes, including signal transduction, transcription, and cell cycle control. annualreviews.org Thus, UMP plays an indirect but critical role in this important regulatory mechanism by providing the uridine component for the synthesis of UDP-GlcNAc.
Regulation of Cellular Metabolism
Uridine 5'-monophosphate and its derivatives are not only intermediates in metabolic pathways but also key regulators of cellular metabolism, particularly in the control of their own synthesis through feedback mechanisms. The de novo synthesis of pyrimidines is a highly regulated process to ensure that the production of nucleotides matches the cell's demand.
The enzyme carbamoyl (B1232498) phosphate synthetase II (CPSII), which catalyzes the first committed step in pyrimidine biosynthesis, is allosterically inhibited by UTP. youtube.com This feedback inhibition ensures that high levels of the end-product of the UMP synthesis pathway slow down its own production. Conversely, ATP, a purine (B94841) nucleotide, activates CPSII, a mechanism that helps to maintain a balanced ratio of purine and pyrimidine nucleotides.
Furthermore, OMP decarboxylase, the enzyme that directly produces UMP, can be inhibited by UMP itself, representing another layer of feedback control. youtube.com The regulation of UMP synthase, the bifunctional enzyme that includes OMP decarboxylase, can also occur through its assembly into inactive multimeric condensates, providing a way to store metabolic potential. youtube.comnih.gov Studies have also shown that endogenous metabolites like uric acid can directly inhibit UMP synthase, highlighting the complex interplay of different metabolic pathways in regulating pyrimidine synthesis. nih.gov
Beyond the regulation of nucleotide metabolism, UMP has been shown to influence broader cellular processes. For instance, UMP and its counterpart cytidine 5'-monophosphate (CMP) have been found to promote myogenic differentiation and mitochondrial biogenesis. nih.gov
Impact on Glucose and Lipid Metabolism
Uridine 5'-monophosphate is closely intertwined with the regulation of glucose and lipid homeostasis, with research revealing a complex and sometimes dualistic relationship. frontiersin.orgnih.gov Its metabolic influence is exerted through various mechanisms, including the regulation of enzymes and metabolic intermediates. nih.gov
Studies have indicated a connection between uridine and glucose control. For instance, plasma uridine concentrations have been observed to be elevated in individuals with type 1 and type 2 diabetes. frontiersin.org The relationship is multifaceted; under certain conditions, such as high-glucose environments, downstream effects of uridine metabolism may be linked to β-cell apoptosis, potentially impairing glucose tolerance in the long term. frontiersin.org Conversely, short-term uridine supplementation in animal models fed a high-fat diet has been shown to promote insulin (B600854) secretion and improve glucose tolerance. frontiersin.org
The link between uridine and lipid metabolism is similarly complex. nih.gov The compound has been implicated in both the accumulation and reduction of liver fat. frontiersin.org Two potential mechanisms for this relationship have been proposed: the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis that is linked to the respiratory chain, and the overexpression of the enzyme uridine phosphorylase (UPase), which can lead to a depletion of endogenous uridine. nih.gov Research in animal models has demonstrated that short-term uridine supplementation can help reduce fat accumulation in the liver. frontiersin.org Furthermore, Uridine 5'-monophosphate disodium (B8443419) salt has been utilized in studies to examine the effects of pyrimidine synthesis inhibitors on cholesterol and lipid metabolism. sigmaaldrich.com
| Metabolic Area | Observed Effect/Relationship | Context/Model | Reference |
|---|---|---|---|
| Glucose Metabolism | Elevated plasma uridine in type 1 and type 2 diabetes. | Human studies. | frontiersin.org |
| Glucose Metabolism | Short-term supplementation promotes insulin secretion and improves glucose tolerance. | Animal models (high-fat diet). | frontiersin.org |
| Lipid Metabolism | Uridine supplementation can reduce fat accumulation in the liver. | Animal studies. | frontiersin.org |
| Lipid Metabolism | Used to study the effects of pyrimidine synthesis inhibition on cholesterol and lipid metabolism. | Laboratory research. | sigmaaldrich.com |
Influence on Energy Balance and Food Intake
Recent discoveries have identified uridine as a significant regulator of energy balance and feeding behavior. nih.gov Studies in humans have established that circulating levels of endogenous uridine are correlated with feelings of hunger and subsequent food consumption. nih.gov This suggests that uridine is a dynamic mediator of hunger that is regulated by the intake of calories. nih.gov
Specifically, research has shown that food intake leads to a decrease in serum uridine levels, pointing to its potential role in a negative feedback loop that helps regulate energy intake. nih.govfrontiersin.org When blood uridine levels decrease after eating, it is thought to reduce the synthesis of Uridine diphosphate (UDP) in the central nervous system, which in turn diminishes hunger and leads to the cessation of eating. frontiersin.org
Furthermore, placebo-controlled human studies have demonstrated that oral administration of Uridine 5'-monophosphate can temporarily increase circulating uridine levels. nih.gov Within a physiological range, this increase was found to enhance hunger and caloric intake, particularly in proportion to the participants' basal energy needs. nih.gov However, this effect appears to follow an inverted U-shaped dose-response curve, meaning that once circulating uridine surpasses a certain physiological concentration, the positive effect on food intake is reversed. nih.gov This indicates that the body has a tightly regulated system to control the influence of uridine on feeding behavior. nih.gov
| Factor | Observation | Study Details | Reference |
|---|---|---|---|
| Endogenous Uridine | Circulating levels correlate positively with hunger ratings and subsequent food intake. | Human studies. | nih.gov |
| Food Intake | Dynamically decreases serum uridine levels. | Human studies, suggesting a negative feedback loop. | nih.gov |
| Oral UMP Administration | Temporarily increases circulating uridine levels. | Placebo-controlled human studies. | nih.gov |
| Oral UMP Administration | Can enhance hunger and caloric intake when circulating uridine is within the physiological range. | Human studies; effect exhibits an inverted U-shape dose-response. | nih.gov |
Cellular and Molecular Functions of Uridine 5 Monophosphate Disodium Salt
Central Role in RNA Synthesis and Integrity
Uridine (B1682114) 5'-monophosphate (UMP) is a fundamental building block for the synthesis of RNA, a critical macromolecule for the expression and regulation of genetic information. wikipedia.org As a ribonucleotide monophosphate, UMP consists of the nucleobase uracil (B121893), a ribose sugar, and a phosphate (B84403) group. wikipedia.org It serves as a monomer that is incorporated into growing RNA chains during the process of transcription. wikipedia.org
The de novo synthesis of UMP is a highly regulated enzymatic pathway. nih.gov In humans, the final two steps of this process are catalyzed by the bifunctional enzyme UMP synthase (UMPS). nih.govdrugbank.com This enzyme first converts orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) and then decarboxylates OMP to yield UMP. nih.govdrugbank.com The integrity of this synthesis pathway is crucial, as defects in UMPS can lead to metabolic disorders such as orotic aciduria. drugbank.com
The availability of UMP is directly linked to the cell's capacity for RNA production. By providing one of the four essential nucleotide bases, UMP is indispensable for the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). These molecules are central to protein synthesis and other vital cellular functions. The incorporation of UMP into RNA strands facilitates the formation of phosphodiester bonds, which create the backbone of the RNA molecule, ensuring its structural integrity.
Involvement in Cellular Signal Transduction Pathways
Beyond its structural role in RNA, Uridine 5'-monophosphate and its derivatives are active participants in cellular signaling networks, influencing a range of cellular responses from proliferation and differentiation to programmed cell death.
Modulation of Cell Proliferation and Differentiation
Uridine 5'-monophosphate disodium (B8443419) salt has been shown to influence the fundamental cellular processes of proliferation and differentiation. Studies on mouse myoblast C2C12 cells have demonstrated that UMP can promote myogenic differentiation. nih.gov In these experiments, the addition of UMP to the culture medium led to an increase in the expression of myogenin, a key regulatory protein in muscle differentiation, and promoted the formation of myotubes. nih.gov
The mechanism behind this appears to be linked to the subsequent increase in intracellular levels of molecules derived from UMP. nih.gov Furthermore, research indicates that extracellular uridine triphosphate (UTP), which can be formed from UMP, can act as a signaling molecule that influences cell behavior. In cultured rat Schwann cells, UTP was found to reduce differentiation signals and promote a more migratory state, which is characteristic of the repair phenotype in these cells. nih.gov This suggests that by influencing the availability of uridine nucleotides, Uridine 5'-monophosphate disodium salt can modulate the balance between cell proliferation and specialization.
Regulation of Apoptosis
Uridine 5'-monophosphate disodium salt is also implicated in the regulation of apoptosis, or programmed cell death. Research has shown that it can induce apoptosis in specific cell types. For instance, in pig intestinal epithelial cells (IPEC-J2), treatment with Uridine 5'-monophosphate disodium salt was found to promote late apoptosis. medchemexpress.com This process is considered beneficial for gut development and the renewal of intestinal villus tip epithelial cells. medchemexpress.com The induction of apoptosis is a critical mechanism for removing damaged or unnecessary cells and maintaining tissue homeostasis.
Inhibition of Phosphodiesterases and Cyclic Nucleotide Phosphodiesterases
Uridine 5'-monophosphate disodium salt has been identified as an inhibitor of phosphodiesterases (PDEs) and cyclic nucleotide phosphodiesterases. biosynth.com These enzymes are responsible for the degradation of the second messenger molecule cyclic adenosine (B11128) monophosphate (cAMP). biosynth.comnih.gov By inhibiting these enzymes, Uridine 5'-monophosphate disodium salt effectively prevents the breakdown of cAMP, leading to its accumulation within the cell. biosynth.com
Stimulation of Protein Kinase A Activity
The increased intracellular levels of cAMP resulting from phosphodiesterase inhibition directly lead to the stimulation of Protein Kinase A (PKA) activity. biosynth.com PKA is a key enzyme in many signal transduction pathways, and its activation by cAMP triggers a cascade of phosphorylation events that ultimately influence various cellular functions, including the promotion of cellular differentiation. biosynth.com While UMP itself was shown to have no significant stimulatory effect on the stress-activated protein kinase cascade in rat renal mesangial cells, its triphosphate form, UTP, demonstrated potent stimulation. nih.gov
Contribution to Cell Membrane Assembly and Repair
Uridine 5'-monophosphate plays a crucial role in the synthesis of phospholipids (B1166683), which are the primary components of all cell membranes. chemicalbook.com Specifically, UMP is a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of cytidine diphosphate-choline (CDP-choline). chemicalbook.com CDP-choline is a key intermediate in the Kennedy pathway, the major route for the synthesis of phosphatidylcholine, a major phospholipid in eukaryotic cell membranes. chemicalbook.com
By contributing to the cellular pool of uridine nucleotides, Uridine 5'-monophosphate disodium salt supports the synthesis of these essential membrane components. This is critical for the assembly of new membranes during cell growth and division, as well as for the ongoing repair of existing membranes to maintain their integrity and function. chemicalbook.com
Impact on Gene Expression
Uridine 5'-monophosphate (UMP), as a pyrimidine (B1678525) ribonucleotide, is a fundamental monomeric unit required for the synthesis of ribonucleic acid (RNA). wikipedia.orgebi.ac.uk Consequently, its cellular availability and the regulation of its biosynthetic pathway are intrinsically linked to the processes of gene expression. The impact of UMP on gene expression can be observed at multiple levels, including the transcriptional regulation of the genes responsible for its own synthesis and the post-transcriptional influence of uridine modifications within mRNA molecules on protein translation.
Transcriptional Regulation of UMP Synthase (UMPS)
The final two steps in the de novo biosynthesis of UMP are catalyzed by the bifunctional enzyme Uridine 5'-monophosphate synthase (UMPS). nih.govproteopedia.orguniprot.org Research has demonstrated that the expression of the UMPS gene is itself subject to transcriptional regulation based on the cellular levels of pyrimidines.
Studies in the plant Nicotiana plumbaginifolia have provided detailed insights into this feedback mechanism. When these plant cells are exposed to metabolic inhibitors that induce thymine (B56734) starvation, a condition that disrupts the pyrimidine pool, there is a significant transcriptional up-regulation of the UMPS gene. nih.govnih.gov For instance, treatment with 5-fluoroorotic acid (FOA), which is metabolized into an inhibitor of thymidylate synthase, leads to an increase in UMPSase protein and a corresponding higher level of UMPS mRNA. nih.govresearchgate.net This response is confirmed to be transcriptional, as shown by run-on transcription assays. nih.govresearchgate.net The up-regulation of UMPS can be reversed by the addition of thymine, confirming that the signal for this change in gene expression is linked to pyrimidine starvation. nih.gov
Further experiments using other inhibitors like methotrexate (B535133) and aminopterin, which block dihydrofolate reductase and also affect thymine levels, similarly result in the up-regulation of UMPS gene expression. nih.govnih.gov This indicates a cellular mechanism that senses pyrimidine depletion and responds by increasing the transcription of the rate-limiting enzyme in the UMP biosynthetic pathway to restore homeostasis. nih.gov
Table 1: Research Findings on the Transcriptional Regulation of the UMPS Gene in Nicotiana plumbaginifolia
| Condition/Treatment | Observed Effect on UMPS Gene/Protein | Mechanism | Reference |
| Growth on 5-fluoroorotic acid (FOA) | 2- to 4-fold increase in UMPSase enzyme activity; increased UMPSase protein levels; higher levels of UMPS mRNA. | FOA metabolizes to FdUMP, a suicide inhibitor of thymidylate synthase, causing thymine starvation and triggering transcriptional activation of the UMPS gene. | nih.govresearchgate.net |
| Addition of Thymine post-FOA treatment | Abrogated the FOA-mediated up-regulation of UMPSase. | Replenishing the pyrimidine pool removes the starvation signal for transcriptional up-regulation. | nih.govnih.gov |
| Treatment with Methotrexate (MTX) | Up-regulation of UMPSase. | MTX inhibits dihydrofolate reductase, leading to thymine starvation, which in turn up-regulates the UMPS gene. | nih.gov |
| Treatment with Aminopterin (AMT) | Up-regulation of UMPSase. | AMT inhibits dihydrofolate reductase, leading to thymine starvation, which in turn up-regulates the UMPS gene. | nih.gov |
Influence of Uridine Modifications on mRNA Translation
Beyond the synthesis of the RNA backbone, the chemical nature of uridine within an mRNA transcript can profoundly influence gene expression at the translational level. Chemical modifications to the uridine base can alter mRNA stability, its interaction with the translational machinery, and its immunogenicity, thereby affecting the final protein yield. nih.govresearchgate.net
Research using in vitro transcribed (IVT) mRNA delivered to primary human macrophages has shown that modifying uridine can dramatically enhance protein expression. nih.gov Among several tested modifications, replacing standard uridine with 5-methoxyuridine (B57755) (5moU) resulted in a significant increase in transgene expression, outperforming other modifications. nih.gov This enhanced expression is attributed to factors such as increased ribosome loading and a reduction in the activation of innate immune pathways that would otherwise inhibit translation. nih.gov Similarly, uridine-depleted mRNA sequences have also been shown to increase protein expression. nih.gov
These findings highlight that the "information" in an mRNA molecule extends beyond its simple nucleotide sequence. The specific chemical identity of its constituent bases, particularly uridine, is a critical determinant of its translational efficiency and, therefore, a key factor in the regulation of gene expression. nih.govresearchgate.net
Table 2: Impact of Uridine Modifications on Transgene Expression in Primary Human Macrophages
| Uridine Modification in IVT-mRNA | Relative Transgene Expression Level | Key Research Finding | Reference |
| Unmodified Uridine | Baseline | Standard expression, but can trigger immune responses that inhibit translation. | nih.gov |
| Pseudouridine (Ψ) | Increased | Enhances protein expression compared to unmodified mRNA. | nih.gov |
| N1-methyl-pseudouridine (me1Ψ) | Increased | Augments mRNA expression level significantly. | nih.gov |
| 5-methoxyuridine (5moU) | Up to 4-fold increase | Outperformed other tested modifications in boosting transgene expression while minimizing antiviral responses. | nih.gov |
Neurobiological Research Applications of Uridine 5 Monophosphate Disodium Salt
Regulation of Neuronal Growth and Synaptic Formation
Uridine (B1682114) 5'-monophosphate (UMP) is integral to the synthesis of essential components for neuronal growth and the formation of synapses, the critical junctions for neuronal communication. It serves as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is a rate-limiting step in the production of cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline). nih.govresearchgate.net CDP-choline is a key intermediate in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes. nih.govresearchgate.net By facilitating the production of these membrane building blocks, UMP supports the structural integrity and expansion of neurons.
Research has demonstrated that supplementation with UMP, often in conjunction with other nutrients like docosahexaenoic acid (DHA) and choline, can lead to an increase in the number of dendritic spines on hippocampal neurons. nih.govnih.gov Dendritic spines are small protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. An increase in their density is associated with enhanced synaptic plasticity and connectivity. Studies in gerbils have shown that the administration of UMP, DHA, and choline leads to a significant increase in brain phosphatides and synaptic proteins, indicating a direct role in promoting the formation of new synapses. nih.govnih.gov This suggests that UMP is a critical factor in the regulation of synaptogenesis, the process of forming new synapses.
Neuroprotective Applications and Mechanisms
The neuroprotective properties of Uridine 5'-monophosphate disodium (B8443419) salt have been investigated in various models of neuronal injury and neurodegenerative diseases. focussupplements.co.uk Its mechanisms of action are multifaceted, involving the support of cellular structures and modulation of key signaling pathways.
In the context of Alzheimer's disease (AD) , there is evidence of a pathological shortage of uridine, choline, and DHA in patients. researchgate.netnih.gov Preclinical studies have shown that administering UMP, particularly in combination with choline and DHA, may offer neuroprotection by reducing the production of amyloid-beta (Aβ) and the formation of plaques, as well as diminishing neurodegeneration. researchgate.netnih.gov The mechanism is thought to involve the promotion of synaptic membrane synthesis, which may help counteract the synaptic loss characteristic of AD. nih.govmit.edu Clinical trials with a nutrient cocktail containing uridine have shown promise in improving memory in patients with early-stage Alzheimer's disease. mit.edu
In animal models of Parkinson's disease (PD) , uridine has demonstrated protective effects. For instance, in a rotenone-induced rat model of PD, uridine was found to decrease behavioral disorders and prevent the death of neurons in the substantia nigra. mdpi.com It also restored mitochondrial function and the integrity of the myelin sheath. mdpi.com Another study using a 6-hydroxydopamine (6-OHDA)-induced rat model of PD found that the combination of UMP and DHA partially restored dopaminergic neurotransmission. nih.gov The neuroprotective effect of uridine in PD models is linked to the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel. nih.gov
Research in animal models of Huntington's disease (HD) has also suggested a neuroprotective role for uridine. A uridine-based compound was shown to prevent motor impairment and neurodegeneration in mouse models of HD where mitochondrial function was inhibited. nih.govfrontiersin.org
Uridine 5'-monophosphate has been shown to promote neurite outgrowth, the process by which developing neurons produce new projections as they grow and form connections. nih.gov In studies using rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation, uridine treatment led to an increase in the number of neurites per cell, as well as enhanced neurite branching. nih.govresearchgate.net This effect was associated with an increase in the levels of neurofilament proteins, which are key structural components of neurites. nih.govresearchgate.net
The mechanism behind this enhancement of neurite outgrowth is twofold. Firstly, as a precursor for phosphatidylcholine synthesis, uridine provides the necessary building blocks for the expanding neuronal membrane. nih.gov Secondly, uridine can be converted to uridine triphosphate (UTP), which acts as an agonist for P2Y receptors. nih.govnih.gov The activation of these receptors is known to stimulate signaling pathways that promote neuritogenesis. nih.govnih.gov
A study in aged rats demonstrated the in vivo relevance of these findings, showing that dietary supplementation with UMP increased the levels of neurofilament-70 and neurofilament-M proteins, which are biomarkers for neurite outgrowth. nih.gov
| Biomarker | Control Group | UMP-Treated Group | Percentage Increase |
| Neurofilament-70 | 100% | 182 ± 25% | 82% |
| Neurofilament-M | 100% | 221 ± 34% | 121% |
Table 1: Effect of UMP supplementation on neurite outgrowth biomarkers in aged rats. Data is presented as a percentage of control values. nih.gov
Research has indicated that Uridine 5'-monophosphate disodium salt can modulate dopaminergic neurotransmission in the striatum, a brain region crucial for motor control and reward. A study in aged rats found that dietary supplementation with UMP for six weeks significantly increased potassium-evoked dopamine (B1211576) release in the striatum. nih.govresearchgate.net Basal dopamine release, however, remained unchanged. nih.govresearchgate.net
The increase in evoked dopamine release suggests an enhancement in the capacity of dopaminergic neurons to respond to stimulation. This effect is thought to be linked to UMP's role in promoting the synthesis of membrane phosphatides, which can influence membrane-dependent processes like neurotransmitter release. nih.gov The study also found a correlation between an individual animal's potassium-evoked dopamine release and its striatal dopamine content. nih.gov
| Treatment Group | Potassium-Evoked Dopamine Release (% of Basal) |
| Control | 283 ± 9% |
| UMP-Treated | 341 ± 21% |
Table 2: Effect of UMP supplementation on potassium-evoked dopamine release in the striatum of aged rats. nih.gov
Support for Cognitive Functions (e.g., Memory, Mental Clarity)
Uridine 5'-monophosphate is recognized for its potential to support cognitive functions such as memory and mental clarity. focussupplements.co.ukprescribedforlife.com Studies in animals have demonstrated that UMP supplementation can enhance learning and memory. nih.govresearchgate.net For instance, in gerbils, dietary UMP was found to improve performance in various maze tasks that assess spatial memory. nih.govresearchgate.net
The cognitive-enhancing effects of UMP are often amplified when it is co-administered with DHA and choline. nih.govnih.gov This combination has been shown to significantly increase brain phospholipid levels, which is thought to be a key mechanism underlying the observed improvements in cognitive performance. nih.govnih.gov Uridine likely contributes to this by providing CTP for phosphatide synthesis and by activating P2Y receptors, which are involved in neurite outgrowth and protein synthesis. nih.govnih.gov Human trials have also suggested that UMP supplementation may aid in enhancing both short-term and long-term memory. focussupplements.co.uk
| Treatment Group | Effect on Brain Phosphatide Levels | Effect on Maze Performance |
| UMP alone | Increased PC and PE levels | Improved performance |
| DHA alone | Increased PC, PE, PS, and PI levels | Improved performance |
| UMP + DHA | Largest increase in total phospholipids (B1166683) | Further enhanced improvement |
Table 3: Summary of the effects of UMP and DHA on brain phosphatides and cognitive performance in gerbils. PC: Phosphatidylcholine, PE: Phosphatidylethanolamine (B1630911), PS: Phosphatidylserine, PI: Phosphatidylinositol. nih.gov
Interaction with Neuronal Membrane Synthesis
Uridine 5'-monophosphate plays a fundamental role in the synthesis of neuronal membranes. act.debrcrecovery.com As a precursor to CTP, it is essential for the production of CDP-choline, a critical component in the synthesis of phosphatidylcholine (PC), a primary phospholipid in neuronal membranes. nih.govnih.gov This process, known as the Kennedy pathway, is vital for the formation, repair, and maintenance of all cellular membranes, including those of neurons and their synapses. researchgate.net
The availability of uridine can be a rate-limiting factor in the synthesis of brain PC. nih.gov Studies have shown that administration of UMP can increase the levels of brain phosphatides. nih.gov This enhancement of membrane synthesis is believed to be a core mechanism through which UMP exerts its beneficial effects on neuronal growth, synaptic formation, and cognitive function. By providing the necessary building blocks for neuronal membranes, UMP supports the structural basis for all neuronal communication and information processing. brcrecovery.com
Therapeutic and Biomedical Research Investigating Uridine 5 Monophosphate Disodium Salt
Research in Drug Development and RNA-Based Therapeutics
Uridine (B1682114) 5'-monophosphate (UMP) disodium (B8443419) salt is a key molecule in the field of drug development, primarily due to its essential role as a monomer in the biosynthesis of RNA. selleckchem.comchemimpex.comact.de This function positions it as a critical component in the rapidly advancing area of RNA-based therapeutics. chemimpex.comresearchgate.net These therapies leverage RNA molecules to precisely modulate gene expression, offering promising strategies for treating a variety of genetic and acquired diseases. researchgate.net UMP serves as a fundamental precursor in the synthesis of these therapeutic RNA molecules.
Research extends to the use of modified uridine derivatives to improve therapeutic platforms. For instance, N1-methyl-pseudouridine (1mΨ), a modified form of uridine, has been shown to enhance the stability and reduce the innate immune response triggered by RNA, a significant advancement for mRNA and self-amplifying RNA (saRNA) vaccines. nih.gov The investigation of how different viral backbones are affected by such modified nucleosides is a key area of study aimed at optimizing these next-generation therapeutics. nih.gov
Investigations in Metabolic Conditions
Scientific investigations have identified a significant link between uridine homeostasis and the pathophysiology of metabolic diseases. nih.gov Abnormal concentrations of circulating uridine have been observed in individuals with conditions such as diabetes and obesity. nih.gov This suggests that dysregulation of uridine metabolism may play a role in the onset and progression of these disorders. nih.gov
Studies in humans have revealed that circulating uridine levels are dynamically regulated by caloric intake and correlate with feelings of hunger and subsequent food consumption. nih.gov Specifically, uridine levels tend to decrease in proportion to the number of calories ingested. nih.gov Furthermore, Uridine 5'-monophosphate has been utilized as a tool in research to study the effects of pyrimidine (B1678525) synthesis inhibitors on cholesterol and lipid metabolism. sigmaaldrich.com These findings highlight the compound's importance in understanding the complex regulation of energy balance and metabolic health. nih.govnih.gov
Applications in Viral Infections and Genetic Disorders Research
The role of Uridine 5'-monophosphate in nucleic acid synthesis makes it a compound of interest in virology and genetics research. Viruses are dependent on the host cell's metabolic machinery, including its nucleotide pools, for their own replication. chemimpex.comnih.gov This dependency makes nucleotide metabolism a potential target for antiviral therapies. chemimpex.com Research has explored uridine analogs for their potential to inhibit key steps in viral replication pathways, with studies demonstrating activity against HIV. nih.gov
In the realm of genetic disorders, UMP has been used in the management of rare hereditary conditions like orotic aciduria, a disorder of pyrimidine metabolism. nih.gov More recently, innovative research has focused on creating genetic safety switches for cell-based therapies. stanford.edu One such system involves genetically modifying therapeutic cells to inactivate the uridine monophosphate synthase (UMPS) gene. stanford.edu These engineered cells can only proliferate when supplied with external uridine, allowing for precise control over the transplanted cells by simply modifying dietary uridine intake. stanford.edu This approach offers a fail-safe mechanism to deactivate the cells should they cause adverse effects, representing a significant advancement in the safety of cell and gene therapies. stanford.edu
Studies in Tissue Regeneration and Repair Formulations
Uridine 5'-monophosphate disodium salt is being actively investigated for its potential to promote the regeneration and repair of various tissues. A significant area of this research is in neuroscience, where studies have shown that UMP can support neuronal health. nih.gov It accomplishes this by serving as a precursor for the synthesis of cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline), a key intermediate in the production of phosphatidylcholine, which is an essential component of cell membranes and vital for synaptic function. nih.govmedchemexpress.com
One study in aged rats demonstrated that dietary supplementation with UMP disodium salt led to a significant increase in biomarkers associated with neurite outgrowth, indicating the formation of new neuronal connections. nih.gov
| Biomarker | Increase vs. Control (%) | Significance (p-value) | Reference |
|---|---|---|---|
| Neurofilament-70 | 182 ± 25% | p < 0.05 | nih.gov |
| Neurofilament-M | 221 ± 34% | p < 0.01 | nih.gov |
Beyond the nervous system, UMP has shown promise in promoting the development and renewal of intestinal epithelial cells. medchemexpress.com In the field of tissue engineering, uridine 5′-monophosphate disodium salt has been used as a cross-linking agent to create thermosensitive chitosan (B1678972) hydrogels. researchgate.net These injectable hydrogels are being developed as scaffolds for the regeneration of damaged tissues, with studies showing they are not cytotoxic to normal human fibroblasts. researchgate.net
Research on Modulating Inflammatory Response
Research indicates that uridine and its derivatives can modulate the body's inflammatory response. nih.govnih.gov Studies suggest that uridine can inhibit the development of osteoarthritis by alleviating the aging of chondrocytes and mesenchymal stem cells. nih.gov It is also reported to improve fibrosis progression by inhibiting underlying inflammatory processes. nih.gov
The mechanism of action involves the regulation of immune signaling pathways, which can affect the production and release of inflammatory cytokines. nih.gov In certain contexts, such as in rheumatoid arthritis, the uridine metabolite uridine diphosphate (B83284) (UDP) has been observed to be highly expressed, where it may promote inflammation by increasing IL-6 production. nih.gov This highlights the complex, context-dependent role of the uridine metabolic pathway in inflammation. nih.gov
Exploration of Antioxidant Processes
Uridine has been shown to exert protective effects through its antioxidant properties. nih.govnih.gov Multiple studies have confirmed that uridine can reduce oxidative stress and inhibit oxidative damage. nih.govnih.gov This antioxidant activity is a key component of its neuroprotective effects, helping to shield nerve cells from damage. nih.gov By mitigating oxidative damage, uridine contributes to maintaining cellular health and function, particularly under conditions of metabolic stress or injury. nih.gov
Influence on Circadian Rhythms and Body Temperature
Emerging research has demonstrated that uridine plays a role in regulating fundamental physiological processes, including circadian rhythms and body temperature. nih.gov Studies in mice have shown that the plasma concentration of uridine exhibits a distinct circadian rhythm, which is inversely related to the circadian activity of hepatic uridine phosphorylase, a key enzyme in its degradation. nih.govnih.gov The peak plasma uridine concentration was found to occur during the rest phase, with the lowest levels observed during the active phase. nih.gov
Furthermore, uridine has been shown to influence body temperature, although the effect appears to be both dose- and species-dependent. nih.gov In rodents, high doses of uridine have been reported to cause hypothermia, while in other species, it may induce a fever-like state. nih.gov These findings suggest that uridine, as a metabolite that can cross the blood-brain barrier, may be involved in centrally-mediated regulation of body temperature and other rhythmic functions. nih.gov
Advanced Methodologies and Research Techniques for Uridine 5 Monophosphate Disodium Salt
Analytical Techniques for Quantification and Characterization
The accurate identification and quantification of Uridine (B1682114) 5'-monophosphate disodium (B8443419) salt (UMP-Na2) are critical for its application in various fields. Researchers utilize a suite of advanced analytical techniques to ensure purity, determine concentration, and characterize its structural properties, both in pure form and within complex matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of UMP-Na2. sigmaaldrich.comselleckchem.comvwr.commeiyapharm.net This method is favored for its high resolution, sensitivity, and reproducibility in separating UMP from other nucleotides and related compounds. qut.edu.aunih.gov
Different HPLC modes are employed depending on the analytical goal. Reversed-phase (RP) HPLC is common, often utilizing C18 columns that separate molecules based on their hydrophobicity. researchgate.netoup.comwalshmedicalmedia.com For highly polar molecules like nucleotides, ion-pair reversed-phase HPLC is also used. This method introduces an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), into the mobile phase to enhance the retention of charged analytes like UMP on the nonpolar stationary phase. nih.gov Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly effective for separating highly polar compounds and is compatible with mass spectrometry. qut.edu.au
The mobile phase composition is critical for achieving optimal separation. Typically, it consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. qut.edu.aunih.govoup.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate a wide range of nucleotides within a single run. nih.govresearchgate.netoup.com Purity levels of UMP-Na2 are often reported as ≥98.0% or ≥99% as determined by HPLC. sigmaaldrich.comvwr.commeiyapharm.nettcichemicals.com
Table 1: Examples of HPLC Conditions for UMP Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Type | Symmetry C18 oup.com | Synergi Polar-RP 80 Å nih.gov | Phenomenex Kinetex C18 walshmedicalmedia.com |
| Column Dimensions | 150 mm x 2.1 mm, 3.5 µm oup.com | 250 mm x 4.6 mm, 10 µm nih.gov | 100 x 4.6 mm, 2.6 µm walshmedicalmedia.com |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile oup.com | Phosphate (B84403) buffer (pH 6) with tetrabutylammonium hydrogen sulfate and acetonitrile nih.gov | 0.05 M Phosphate buffer (pH 3.5) and Methanol (98:2, v/v) walshmedicalmedia.com |
| Flow Rate | 0.3 mL/min oup.com | 1.0 mL/min nih.gov | 0.8 mL/min walshmedicalmedia.com |
| Elution Mode | Gradient oup.com | Gradient nih.gov | Isocratic walshmedicalmedia.com |
Ultraviolet (UV) Detection in Chromatography
In conjunction with HPLC, Ultraviolet (UV) detection is the most common method for detecting and quantifying UMP. nih.govbiosynth.com The principle behind this technique lies in the ability of the pyrimidine (B1678525) ring within the uridine structure to absorb light in the UV spectrum. thermofisher.com
The maximum absorbance (λmax) for UMP-Na2 is observed at approximately 262 nm at a neutral pH. thermofisher.com Therefore, analyses are often conducted at or near this wavelength, with common detection wavelengths being 254 nm, 260 nm, or 262 nm. nih.govwalshmedicalmedia.comthermofisher.com The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification when compared against a standard curve of known concentrations.
UV detectors, particularly scanning photo-diode array (PDA) detectors, can also provide information on the purity of an chromatographic peak. biotage.com By comparing the UV spectra across the peak, co-eluting impurities can be identified. biotage.com For UMP-Na2, the ratio of absorbances at different wavelengths, such as the A250/A260 ratio (typically between 0.71 and 0.77), can serve as an indicator of purity. thermofisher.com
Table 2: UV Detection Parameters for UMP-Na2
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~262 nm (at pH 7) | thermofisher.com |
| Common Detection Wavelengths | 254 nm, 260 nm | nih.govwalshmedicalmedia.com |
| Purity Indicator (Absorbance Ratio) | 0.71 - 0.77 (A250/A260) | thermofisher.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of UMP-Na2. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it offers enhanced sensitivity and specificity, making it ideal for analyzing complex biological samples. researchgate.netoup.com
In MS analysis of UMP, the molecule is first ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact. The mass analyzer then separates the ions based on their m/z ratio. For UMP (formula C₉H₁₃N₂O₉P, mass 324.03587 Da), the deprotonated molecule [M-H]⁻ is often observed in negative ion mode at an m/z of approximately 323.028. massbank.eu
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected precursor ion and analyzing the resulting product ions. These fragmentation patterns are unique to the molecule's structure and can be used for definitive identification. For example, characteristic fragments of UMP include ions with m/z values of 96.9705 and 78.9604, corresponding to parts of the phosphate and ribose structure. massbank.eu This high degree of specificity makes LC-MS and LC-MS/MS indispensable tools for nucleotide research. researchgate.netnih.gov
For highly sensitive and selective quantification, triple quadrupole (QQQ) mass spectrometry is the gold standard. This technique operates in a mode called Multiple Reaction Monitoring (MRM), which provides excellent specificity and low detection limits. researchgate.netoup.com
In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of UMP). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor for a specific, characteristic product ion resulting from the fragmentation. The transition from the precursor ion to the product ion is highly specific to the target analyte. This process minimizes background noise and allows for accurate quantification even at very low concentrations in complex matrices like infant formula. researchgate.netoup.com A study on nucleotide determination in infant formulas utilized MRM for the simultaneous quantification of UMP and other nucleotides, demonstrating the method's reliability and sensitivity with correlation coefficients (R²) > 0.999 for calibration curves. researchgate.netoup.com
Table 3: Example of MRM Transitions for Nucleotide Analysis via HPLC-ESI-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| UMP | 325.1 | 97.0 | 112.0 |
| CMP | 324.0 | 112.0 | 97.0 |
| AMP | 348.0 | 136.0 | 119.0 |
| GMP | 364.0 | 152.0 | 135.0 |
| IMP | 349.0 | 137.0 | 109.9 |
| Data derived from a study on nucleotide analysis in infant formulas, demonstrating a typical setup for quantitative analysis. oup.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It is a valuable tool for identifying the functional groups present in a molecule. For Uridine 5'-monophosphate disodium salt, the FTIR spectrum serves as a molecular fingerprint, confirming the presence of its key structural components. thermofisher.com
The spectrum of UMP-Na2 will exhibit characteristic absorption bands corresponding to its functional groups:
O-H Stretching: A broad band from the hydroxyl groups of the ribose sugar and any water of hydration.
N-H Stretching: Bands from the amine groups in the uracil (B121893) ring.
C=O Stretching: Strong absorption bands from the carbonyl groups in the uracil ring.
P-O and P=O Stretching: Characteristic bands from the phosphate group.
C-O Stretching: Bands associated with the ribose sugar's ether and alcohol functionalities.
Commercial suppliers of UMP-Na2 often provide data confirming that the material's infrared spectrum conforms to its known structure, ensuring identity and quality. thermofisher.comchemicalbook.com
Scanning Electron Microscopy (SEM) for Composite Materials
When Uridine 5'-monophosphate disodium salt is incorporated into composite materials, Scanning Electron Microscopy (SEM) is a critical technique for characterizing the resulting morphology. For instance, UMP-Na2 can be used as a cross-linking agent in the preparation of thermosensitive chitosan (B1678972) hydrogels, which are developed as scaffolds for tissue regeneration. chemicalbook.com
SEM provides high-resolution images of a sample's surface topography. In the context of a UMP-crosslinked hydrogel, SEM analysis would be used to:
Visualize Surface Morphology: To examine the surface texture, including its regularity and porosity. An irregular and microporous surface is often desirable for tissue engineering scaffolds as it can promote cell attachment and growth. nih.gov
Evaluate Component Dispersion: If other components, such as graphene oxide nanofillers, are included in the composite, SEM can be used to assess how well these components are dispersed throughout the matrix. chemicalbook.com Uniform dispersion is often key to the material's mechanical properties. researchgate.net
By providing detailed microstructural information, SEM helps researchers understand how the inclusion of UMP-Na2 affects the physical properties of the composite material and its suitability for the intended application. nih.gov
Rheological Measurements for Hydrogel Characterization
Rheological measurements are essential for characterizing the mechanical and flow properties of hydrogels, which are critical for applications in tissue engineering and drug delivery. nih.govresearchgate.net Uridine 5'-monophosphate disodium salt has been utilized as a cross-linking agent in the development of novel thermosensitive chitosan hydrogels. nih.gov The characterization of these hydrogels involves determining their viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous behavior of the material, respectively. researchgate.nethw.ac.uk
A key parameter determined through rheology is the sol-gel transition temperature, the point at which the material transitions from a liquid-like (sol) to a solid-like (gel) state. nih.gov In studies involving chitosan hydrogels cross-linked with UMP-Na2, rheological measurements were performed to define this transition point. nih.gov Research has shown that the addition of other components, such as graphene oxide (GO), to the chitosan-UMP formulation can alter these properties. Specifically, the inclusion of GO was found to lower the sol-gel transition temperature while simultaneously improving the mechanical strength of the hydrogel, as indicated by a higher storage modulus (G'). nih.gov These findings demonstrate the utility of rheology in fine-tuning the properties of UMP-containing biomaterials for specific biomedical applications. nih.gov
Table 1: Rheological Impact of Graphene Oxide on Chitosan-UMP Hydrogels This table is interactive. You can sort and filter the data.
| Hydrogel Formulation | Key Rheological Finding | Implication | Source |
|---|---|---|---|
| Chitosan solution with UMP-Na2 | Baseline sol-gel transition temperature and mechanical properties established. | Provides a control for comparison. | nih.gov |
| Chitosan solution with UMP-Na2 and Graphene Oxide (GO) | Reduced sol-gel transition temperature. | Allows for gelation at a lower temperature, closer to physiological conditions. | nih.gov |
Isotopic Labeling for Metabolic Tracing and Quantitation
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing quantitative insights into cellular metabolism. nih.govescholarship.org This methodology involves introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). escholarship.orgmdpi.com
In the context of UMP, isotopic tracers such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine are commonly used to investigate de novo pyrimidine biosynthesis. nih.gov As cells consume these labeled precursors, the isotopes are incorporated into the building blocks of nucleotides, including the ribose sugar and the pyrimidine base of UMP. By measuring the mass shifts in UMP and related metabolites, researchers can quantify the rate of its synthesis and turnover. nih.gov
For accurate quantitation, an analytical standard is required. Uridine 5'-monophosphate disodium salt serves as an authentic, unlabeled standard to create a standard curve. nih.gov This allows for the precise measurement of the concentration of both labeled and unlabeled UMP pools within the cell, enabling detailed flux analysis through the pyrimidine synthesis pathway. nih.govnih.gov This approach is critical for understanding how metabolic pathways are rewired in various physiological and disease states. escholarship.org
Table 2: Common Isotopes for Tracing Pyrimidine Metabolism This table is interactive. You can sort and filter the data.
| Isotope | Common Labeled Precursor | Metabolic Pathway Traced | Key Labeled Metabolites | Source |
|---|---|---|---|---|
| Carbon-13 (¹³C) | [U-¹³C]-Glucose | Pentose Phosphate Pathway, de novo Pyrimidine Synthesis | Ribose-5-phosphate, Orotate (B1227488), UMP, UDP-glucose | nih.govbiorxiv.org |
| Nitrogen-15 (¹⁵N) | [¹⁵N]-Glutamine | de novo Pyrimidine Synthesis (Nitrogen donation) | Carbamoyl (B1232498) phosphate, Orotate, UMP | nih.gov |
Cellular Fractionation and Analysis for Subcellular Localization Studies
Cellular fractionation is a technique used to separate cellular components into distinct fractions, such as the nucleus, cytoplasm, and mitochondria. This allows researchers to study the subcellular localization of proteins and metabolites, providing insight into their function within specific cellular compartments. nih.gov
This methodology has been applied to study human Uridine 5′-monophosphate Synthase (HsUMPS), the bifunctional enzyme responsible for the final two steps of de novo pyrimidine biosynthesis, which ultimately produces UMP. nih.gov A protocol involving the rapid and efficient isolation of whole-cell, cytoplasmic, and nuclear fractions from cultured HeLa cells has been utilized. nih.gov Following fractionation, the distribution and structural state of HsUMPS in each compartment can be analyzed. Research has revealed that HsUMPS can exist in two different states: an active dimeric form and an inactive, larger multimeric form, which functions as a biomolecular condensate. The relative distribution of these states, and thus the enzyme's activity, is sensitive to substrate concentrations and can vary between cellular compartments. nih.gov This analysis is crucial for understanding how the cell regulates pyrimidine metabolism by controlling the localization and aggregation state of key enzymes like HsUMPS. nih.gov
Table 3: Example Protocol for Cellular Fractionation to Study HsUMPS This table is interactive. You can sort and filter the data.
| Step | Procedure | Resulting Fraction | Purpose | Source |
|---|---|---|---|---|
| 1. Cell Lysis | Cells are treated with a hypotonic buffer to swell the plasma membrane. | Intact nuclei and cytoplasmic extract. | Releases cytoplasmic contents while keeping nuclei intact. | nih.gov |
| 2. Cytoplasmic Isolation | The lysate is centrifuged at a low speed. | Supernatant (Cytoplasmic fraction) and Pellet (Nuclear fraction). | Separates the cytoplasm from the nuclei. | nih.gov |
| 3. Nuclear Isolation | The nuclear pellet is washed and then lysed with a high-salt buffer. | Solubilized nuclear proteins (Nuclear fraction). | Extracts proteins from the nucleus for analysis. | nih.gov |
In Vitro and In Vivo Research Models
The biological functions of Uridine 5'-monophosphate disodium salt are investigated using a variety of research models, spanning from single-cell cultures (in vitro) to whole-animal systems (in vivo). These models are indispensable for elucidating the compound's mechanisms of action at cellular and systemic levels. medchemexpress.comchemimpex.com
In Vitro Models In vitro studies primarily use cultured cell lines to explore the direct effects of UMP on cellular processes. For instance, pig intestinal epithelial cells (IPEC-J2) have been used as a model to demonstrate that UMP can promote late apoptosis, a process important for gut development and tissue renewal. medchemexpress.com In other research, human HeLa cells are used to investigate the regulation of enzymes involved in UMP synthesis, such as HsUMPS. nih.gov Furthermore, the biocompatibility of biomaterials incorporating UMP-Na2, such as chitosan hydrogels, has been assessed using normal human BJ fibroblasts. nih.gov
In Vivo Models In vivo models allow for the study of the systemic and physiological effects of UMP administration. Gerbils have been used as a model to show that orally administered UMP can increase the levels of cytidine (B196190) diphosphate-choline (CDP-choline) in the brain, a key intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. medchemexpress.com In rats, intravenous administration of UMP has been shown to have cardioprotective effects, preventing ischemic injury and certain arrhythmias. medchemexpress.com Additionally, studies in pigs have demonstrated that dietary UMP supplementation promotes the renewal of intestinal epithelial cells, benefiting gut development. medchemexpress.com
Table 4: Selected Research Models Investigating UMP Disodium Salt This table is interactive. You can sort and filter the data.
| Model Type | Specific Model | Research Area | Key Finding Related to UMP | Source |
|---|---|---|---|---|
| In Vitro | Pig Intestinal Epithelial Cells (IPEC-J2) | Gut Development | Promotes late apoptosis in intestinal cells. | medchemexpress.com |
| In Vitro | Human Fibroblasts (BJ) | Biomaterial Science | Used to assess the biocompatibility of UMP-cross-linked hydrogels. | nih.gov |
| In Vitro | Human Cervical Cancer Cells (HeLa) | Enzyme Regulation | Used to study the subcellular localization and regulation of UMP synthase. | nih.gov |
| In Vivo | Gerbils | Neuroscience | Oral UMP enhances the synthesis of brain CDP-choline. | medchemexpress.com |
| In Vivo | Rats | Cardiology | UMP exhibits cardioprotective properties against ischemic injury. | medchemexpress.com |
Utilization in Cell Culture Media for Cell Line Growth and Maintenance
Uridine 5'-monophosphate disodium salt is not a universal component of standard basal cell culture media in the way that glucose or essential amino acids are. Instead, it is utilized as a specific supplement in culture media for targeted research purposes, particularly in the fields of metabolomics and cellular physiology. nih.govnih.gov
Its primary use is in experiments designed to probe pyrimidine metabolism. In studies using stable isotope tracers, UMP is added to the medium either as a labeled compound itself or as an unlabeled standard for quantification when other precursors (like labeled glucose or glutamine) are used. nih.govnih.gov This allows researchers to precisely control the extracellular nucleotide environment and trace metabolic pathways.
Furthermore, UMP is added to culture media to investigate the cellular response to nucleotide availability. For example, supplementing media with UMP can rescue cells from the effects of drugs that inhibit de novo pyrimidine synthesis. sigmaaldrich.com It is also used to study the direct effects of extracellular uridine on specific cell lines, such as its role in promoting apoptosis in intestinal epithelial cells or its impact on neuronal cell function. medchemexpress.comchemimpex.com Therefore, the inclusion of UMP-Na2 in cell culture media is a deliberate experimental variable designed to answer specific questions about nucleotide metabolism, cell signaling, and growth, rather than a routine component for general cell line maintenance. nih.gov
Table of Compounds
| Compound Name | Synonym(s) | Abbreviation |
|---|---|---|
| Uridine 5'-monophosphate disodium salt | 5'-Uridylic acid disodium salt, UMP disodium salt | UMP-Na2 |
| Chitosan | - | - |
| Graphene Oxide | - | GO |
| Cytidine diphosphate-choline | CDP-choline, Citicoline | CDP-choline |
| Phosphatidylcholine | - | PC |
| Glucose | Dextrose | - |
| Glutamine | - | Gln |
| Orotate | Orotic acid | - |
| Ribose-5-phosphate | - | R5P |
| Carbamoyl phosphate | - | - |
Uridine 5 Monophosphate Disodium Salt in Biomaterial and Nanotechnology Research
Application as a Cross-linking Agent in Hydrogel Synthesis
Uridine (B1682114) 5'-monophosphate disodium (B8443419) salt (UMP) serves as an effective cross-linking agent in the synthesis of hydrogels, particularly those based on chitosan (B1678972), a naturally derived polysaccharide. proquest.commdpi.com The process of cross-linking involves the formation of a three-dimensional polymer network from a solution of polymer chains, transforming the liquid (sol) into a gel. nih.gov In the case of chitosan hydrogels, UMP facilitates the creation of these networks, which are essential for the structural integrity and function of the hydrogel as a biomaterial. proquest.commdpi.com
The use of UMP as a cross-linker is a departure from traditionally used synthetic agents like glutaraldehyde, which can exhibit cellular toxicity. nih.govresearchgate.net UMP, being an organic compound and a major component of ribonucleic acid, offers a potentially more biocompatible alternative for creating hydrogels intended for biomedical applications. proquest.com The cross-linking mechanism involves interactions between the UMP and the functional groups of the chitosan polymer chains. proquest.com This interaction leads to the formation of a stable, water-swollen network characteristic of hydrogels. nih.gov Research has demonstrated the successful preparation of chitosan-based hydrogels using UMP, highlighting its role in forming these crucial biomaterial scaffolds. proquest.comresearchgate.net
Development of Thermosensitive Chitosan Hydrogels
A key innovation in hydrogel research is the development of thermosensitive systems, which undergo a sol-gel transition in response to temperature changes. nih.gov Uridine 5'-monophosphate disodium salt has been instrumental in creating such thermosensitive chitosan hydrogels. proquest.commdpi.com These hydrogels exist as a liquid (sol) at room temperature and transform into a gel at body temperature (around 37 °C). researchgate.net This property is highly advantageous for biomedical applications, as it allows the hydrogel precursor to be injected into a specific site in the body in a minimally invasive manner, where it then forms a gel scaffold in situ. nih.govnih.gov
The combination of chitosan salts, such as chitosan lactate (B86563) or chitosan chloride, with UMP as a cross-linking agent yields these thermo-gelling systems. proquest.commdpi.com Rheological measurements are used to determine the exact sol-gel transition temperature of these materials. nih.govresearchgate.net The development of hydrogels that gel at physiological temperatures using UMP is a significant advancement, as much of the prior research focused on other cross-linking agents like β-glycerol phosphate (B84403) disodium salt. proquest.com The unique ability of UMP to induce thermosensitivity in chitosan solutions expands the toolkit for creating injectable biomaterials for tissue engineering. proquest.comresearchgate.net
Integration with Nanofillers (e.g., Graphene Oxide) in Biomaterials
To enhance the properties of biomaterials, nanofillers are often integrated into the hydrogel matrix. mdpi.com Graphene oxide (GO), a two-dimensional carbon nanomaterial, has been successfully incorporated into thermosensitive chitosan hydrogels cross-linked with uridine 5'-monophosphate disodium salt. mdpi.comnih.govnih.gov Graphene and its derivatives are known for their exceptional mechanical strength, high specific surface area, and thermal conductivity. mdpi.com
The integration of GO as a nanofiller aims to improve the mechanical and structural properties of the chitosan hydrogels. mdpi.com The presence of oxygen-containing functional groups on the surface of GO facilitates its dispersion within the polymer matrix and allows for interactions (such as hydrogen bonds or electrostatic interactions) with the chitosan chains. mdpi.com This creates a nanocomposite material that combines the biocompatibility of chitosan with the enhanced strength of GO. mdpi.com The preparation of these nanocomposite hydrogels involves adding a water dispersion of GO to the chitosan salt solution before the addition of the UMP cross-linking agent. mdpi.com Researchers have investigated various concentrations of GO to determine its effect on the final properties of the hydrogel. mdpi.comresearchgate.net
| Component | Role/Description | Reference |
|---|---|---|
| Chitosan (CH) | Base biopolymer, prepared as a 2.5% (w/v) solution in lactic acid (LA) or hydrochloric acid (HCL). | mdpi.com |
| Graphene Oxide (GO) | Nanofiller, added as a water dispersion (0.1% w/v) to the chitosan solution. | mdpi.com |
| Uridine 5'-monophosphate disodium salt (UMP) | Cross-linking agent, prepared as a solution by dissolving 2g in 2.5 mL of deionized water. | mdpi.com |
Assessment of Biocompatibility, Cytotoxicity, and Genotoxicity in Biomaterial Contexts
A critical aspect of developing any new biomaterial is the thorough evaluation of its biological safety. proquest.com For chitosan hydrogels cross-linked with uridine 5'-monophosphate disodium salt, with and without graphene oxide, extensive biocompatibility studies have been conducted. proquest.commdpi.com These assessments typically involve in vitro tests using human cell lines to determine if the material is cytotoxic (toxic to cells) or genotoxic (damaging to DNA). proquest.comnih.gov
The resazurin (B115843) assay is a common method used to evaluate cytotoxicity by measuring cell viability. mdpi.comresearchgate.net Studies on UMP-crosslinked chitosan hydrogels have shown them to be non-cytotoxic. proquest.com When GO was incorporated, the nanocomposite hydrogels were tested against normal human BJ fibroblasts. mdpi.comnih.gov The results indicated high cell viability, with fibroblast survival rates exceeding 92% for most tested concentrations, demonstrating a lack of cytotoxicity. mdpi.com
Genotoxicity is often assessed using the comet assay, which measures DNA damage in cells. proquest.commdpi.com The alkaline version of the comet assay was used to evaluate the genotoxic potential of the nanocomposite hydrogels on human fibroblasts. mdpi.com The research concluded that the developed hydrogels containing UMP and graphene oxide are non-genotoxic materials. proquest.commdpi.com These findings support the biocompatibility of these advanced biomaterials, making them attractive candidates for use as scaffolds in tissue regeneration. proquest.comnih.gov
| Test | Method | Cell Line | Finding | Reference |
|---|---|---|---|---|
| Cytotoxicity | Resazurin Assay | Human Colon Adenocarcinoma Cells / Normal Human BJ Fibroblasts | The hydrogels were found to be non-cytotoxic, with cell viability exceeding 92% in most cases for nanocomposite hydrogels. | proquest.commdpi.com |
| Genotoxicity | Comet Assay (alkaline version) | Human Colon Adenocarcinoma Cells / Normal Human BJ Fibroblasts | The hydrogels were found to be non-genotoxic. | proquest.commdpi.com |
Emerging Research Areas and Future Directions
Exploration in Genomic and Proteomic Studies
Genomics and proteomics, the large-scale studies of an organism's genes and proteins respectively, offer powerful tools to understand how UMP influences cellular processes at a molecular level. nih.gov Research in these areas is revealing the compound's impact on gene expression and protein function, particularly concerning the enzymes involved in its own synthesis and its effects on muscle physiology.
A key focus of proteomic research has been the characterization of Uridine (B1682114) 5'-monophosphate synthase (UMPS), the bifunctional enzyme responsible for the final two steps of de novo UMP biosynthesis. nih.govnih.gov In humans, studies combining chromatography, electron microscopy, and other biophysical methods have shown that human UMPS (HsUMPS) can exist in two distinct forms: an enzymatically active dimer and an inactive, larger multimeric structure. nih.gov This structural flexibility suggests a mechanism for regulating UMP production, where the enzyme can be stored in an inactive state and rapidly activated when substrate becomes available. nih.gov Similarly, detailed structural and functional studies have been conducted on the UMPS from the coffee plant (Coffea arabica). Researchers have determined the crystal structure of its Orotidine-5'-monophosphate decarboxylase (ODCase) domain at a high resolution, providing insights into plant pyrimidine (B1678525) metabolism. nih.gov
In the realm of genomics, studies are investigating how UMP supplementation affects gene expression. Research in C2C12 myotube cells (a model for muscle tissue) has shown that UMP can influence the expression of genes associated with muscle atrophy. researchgate.net Specifically, UMP treatment was found to decrease the mRNA levels of Atrogin-1 and MuRF1, two key genes that are upregulated during muscle breakdown. researchgate.net This suggests a genomic-level mechanism for UMP's observed ability to ameliorate muscle atrophy. researchgate.net
Table 1: Genes Regulated by Uridine 5'-monophosphate in Muscle Cells
| Gene | Function | Effect of UMP Treatment | Research Context |
|---|---|---|---|
| Atrogin-1 (MAFbx) | E3 ubiquitin ligase involved in muscle atrophy | Decreased mRNA expression | Dexamethasone-induced atrophy in C2C12 myotubes researchgate.net |
| MuRF1 | E3 ubiquitin ligase involved in muscle atrophy | Decreased mRNA expression | Dexamethasone-induced atrophy in C2C12 myotubes researchgate.net |
| PGC-1α | Regulator of mitochondrial biogenesis and metabolism | Increased expression | Counteracting disuse-induced muscle atrophy researchgate.net |
Integration in Metabolomics Research
Metabolomics, the systematic study of small molecules (metabolites) within cells, tissues, or organisms, provides a direct functional readout of physiological state. Uridine 5'-monophosphate is a key metabolite, and its integration in metabolomics research is shedding light on its role in systemic processes like metabolic regulation. hmdb.canih.gov
UMP is recognized as a metabolite present in all living organisms, from bacteria to humans. hmdb.ca The Human Metabolome Database (HMDB) classifies it as a pyrimidine ribonucleoside monophosphate and details its involvement in numerous enzymatic reactions. hmdb.ca For instance, the enzyme UMP-CMP kinase converts UMP into Uridine 5'-diphosphate, while soluble calcium-activated nucleotidase 1 can produce UMP from the same diphosphate (B83284). hmdb.ca Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are routinely used to quantify UMP and other related metabolites in biological samples. nih.govnih.gov
Recent metabolomics studies in humans have explored the dynamic role of circulating uridine, for which UMP serves as an effective delivery compound, in regulating appetite and food intake. nih.gov This research demonstrated that circulating uridine levels are linked to feelings of hunger and are dynamically altered by caloric ingestion. nih.gov The oral administration of UMP was shown to increase circulating uridine levels, highlighting a direct link between UMP supplementation and systemic metabolic regulation. nih.gov
Table 2: Key Enzymes in UMP Metabolism
| Enzyme | Reaction | Metabolic Pathway |
|---|---|---|
| Orotidylate decarboxylase (part of UMPS) | Converts Orotidine (B106555) 5'-monophosphate to UMP | De novo pyrimidine biosynthesis nih.govhmdb.ca |
| UMP-CMP kinase | Converts UMP to Uridine 5'-diphosphate (UDP) | Pyrimidine metabolism hmdb.ca |
| Soluble calcium-activated nucleotidase 1 | Converts Uridine 5'-diphosphate (UDP) to UMP | Pyrimidine metabolism hmdb.ca |
| Uracil (B121893) phosphoribosyltransferase (UPRT) | Synthesizes UMP from uracil and PRPP | Pyrimidine salvage pathway nih.gov |
Computational Approaches (e.g., Molecular Dynamics Simulation, Quantum Chemistry Calculations)
Computational methods, including molecular dynamics (MD) simulations and quantum chemistry calculations, provide powerful tools for investigating the behavior of molecules at an atomic level. usf.edu These approaches are being applied to UMP and related structures to understand their dynamics, conformational changes, and electronic properties with a level of detail that is often inaccessible through experimental methods alone. nih.govnih.gov
Molecular dynamics simulations have been used to study the structural dynamics of nucleic acid components. For example, a study on guanylyl-3',5'-uridine (GpU), a dinucleotide containing a UMP moiety, used MD simulations to explore the transition between stacked and unstacked conformations in an aqueous solution. nih.gov The simulations revealed that the unstacked form could dynamically transition to a more stacked conformation and back again, providing insights into the flexibility of the RNA backbone. nih.gov The study also highlighted the role of the 2'OH group in stabilizing the stacked conformation through hydrogen bonding. nih.gov
Quantum chemistry calculations are employed to investigate the electronic structure and excited-state dynamics of UMP, which is crucial for understanding its response to ultraviolet (UV) radiation. nih.gov Research using femtosecond broadband transient absorption spectroscopy, complemented by quantum theory, has elucidated the complex electronic relaxation pathways of UMP in solution after UV excitation. nih.gov These studies revealed that upon excitation, UMP rapidly populates multiple states, including a vibrationally excited ground state and long-lived singlet and triplet excited states. nih.gov Understanding these pathways is critical, as such long-lived excited states are thought to be involved in the formation of harmful photoproducts that can damage RNA. nih.gov
Table 3: Findings from Computational Studies of UMP-related Structures
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Guanylyl-3',5'-uridine (GpU) | Observed dynamic transitions between stacked and unstacked conformations. Identified a stabilizing O2'-H...O4' hydrogen bond. | nih.gov |
| Quantum Chemistry / Theory | Uridine 5'-monophosphate (UMP) | Elucidated ultrafast electronic relaxation pathways following UV excitation. Identified simultaneous population of ground, singlet (1nπ), and triplet (3ππ) states. | nih.gov |
Q & A
Q. How can researchers resolve discrepancies in UMP-Na₂’s interaction with polyamines or metal ions in complex biochemical systems?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry. Validate results using -NMR titration to observe chemical shift changes in UMP-Na₂’s ribose or uracil moieties. For metal-ion interactions (e.g., Mg²⁺), conduct inductively coupled plasma mass spectrometry (ICP-MS) to monitor ion displacement .
Q. What strategies ensure UMP-Na₂ stability in multi-component formulations (e.g., neurotropic drug capsules)?
- Methodological Answer : Use differential scanning calorimetry (DSC) to screen for incompatibilities with excipients like thioctic acid or magnesium lactate. Optimize encapsulation parameters (humidity <25%, temperature 20–25°C) to prevent hydrolysis. Monitor degradation via HPLC-UV every 4 weeks under accelerated stability conditions (40°C/75% RH) .
Q. How does UMP-Na₂ influence nucleotide metabolism pathways in in vitro neural models?
- Methodological Answer : Track isotopic labeling using -UMP-Na₂ in cell cultures, followed by LC-MS to quantify incorporation into RNA or UDP-sugars. Pair with siRNA knockdown of uridine phosphorylase to isolate UMP-specific effects. Compare with uridine or cytidine 5'-monophosphate controls to assess pathway selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
